molecular formula C6H9N3O2 B2365813 N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide CAS No. 1493308-12-5

N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide

Cat. No.: B2365813
CAS No.: 1493308-12-5
M. Wt: 155.157
InChI Key: SRJMBXMOYJIPDR-UHFFFAOYSA-N
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Description

“N-(2-Hydroxyethyl)ethylenediamine” is a compound that can be used as a precursor in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts of N-(2-hydroxyethyl)-ethylenediamine . It can also act as a ligand in the preparation of polymeric cyano-bridged platinum(II)complexes .


Synthesis Analysis

The synthesis of similar compounds involves reacting a biogenic acid with ethanolamine and hydrogen using small amounts of water as a solvent together with solid catalysts . The optimal catalyst for effective conversion needs to activate H2 as well as (imide) CO bonds .


Chemical Reactions Analysis

In the context of CO2 capture, “N-(2-Hydroxyethyl)piperazine”, a derivative of piperazine, has been studied for its solubility in aqueous solutions . The solubility of CO2 in aqueous solutions of this compound was determined for various concentrations and temperatures .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds like “N-(2-Hydroxyethyl)ethylenediamine” have been studied. It has been found to have a low vapor pressure, allowing for high amine compositions without appreciable losses . It is also resistant to thermal and chemical degradation and is largely immiscible with hydrocarbons .

Scientific Research Applications

1. Crystal Structure Analysis

N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide (AHIC) has been utilized in crystallography to understand molecular geometries and hydrogen bonding patterns. AHIC shows interesting molecular conformations stabilized by intramolecular hydrogen bonding. Such analysis is crucial in the field of materials science and drug design (Banerjee et al., 1999).

2. Synthesis of Biologically Active Compounds

Research has focused on synthesizing potentially biologically active compounds using AHIC derivatives. For example, N6-substituted 2-azaadenines and 1-substituted 2-azahypoxanthines have been prepared from AHIC derivatives, highlighting its role in creating new molecules with potential therapeutic applications (Andersen & Pedersen, 1986).

3. Development of Antihypertensive Agents

Research involving this compound derivatives has contributed to the development of nonpeptide angiotensin II receptor antagonists, which are potent antihypertensive drugs. These studies emphasize the compound's utility in medicinal chemistry and drug discovery (Carini et al., 1991).

4. Synthesis of Novel Heterocycles in Drug Discovery

AHIC derivatives have been used to synthesize novel, highly substituted nitrogen heterocycles. These compounds are crucial in drug discovery, showing the versatility of AHIC in synthesizing complex molecules with potential pharmacological activities (Lima et al., 2022).

5. Study of Antitumor Activity

Compounds synthesized from AHIC derivatives have been studied for their antitumor activity. Such research provides insights into new potential treatments for cancer, demonstrating the compound's significance in oncological research (Hadizadeh et al., 2007).

Safety and Hazards

The safety data sheet for “N-(2-Hydroxyethyl)piperazine” indicates that it causes skin irritation and serious eye damage . It may also cause respiratory irritation .

Mechanism of Action

Target of Action

N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide, also known as Palmitoylethanolamide (PEA), is an endogenous fatty acid amide . The primary targets of PEA are the peroxisome proliferator-activated receptor alpha (PPAR-α) and cannabinoid-like G-coupled receptors GPR55 and GPR119 .

Mode of Action

PEA interacts with its targets, primarily PPAR-α, to exert a variety of biological effects, some related to chronic inflammation and pain . It enhances anandamide activity through an "entourage effect" . This interaction results in changes in the cell signaling pathways, leading to the modulation of inflammation and pain.

Biochemical Pathways

PEA affects several biochemical pathways. It suppresses the toll-like receptor (TLR)4-mediated nuclear factor-κB (NF-κB) signaling pathway . This pathway plays a crucial role in the regulation of immune and inflammatory responses. By suppressing this pathway, PEA can attenuate lipopolysaccharide (LPS)-stimulated pro-inflammatory responses .

Pharmacokinetics

HEP is rapidly absorbed and distributed in various tissues . It is excreted preferentially by the fecal route (about 65% of the dose administered in the 0–72 h collection interval). Urinary excretion accounted for about 30% of the dose and occurred very rapidly (about 22% of the dose was in the 0–8 h collection interval) .

Result of Action

The molecular and cellular effects of PEA’s action are primarily anti-inflammatory and neuroprotective . It has been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties . It attenuates the LPS-induced pro-inflammatory responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that many common environmental toxicants are associated with depressive symptoms, providing potential targets for intervention measures and mechanistic research

Biochemical Analysis

Biochemical Properties

N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules to maintain a stable pH environment, which is critical for various enzymatic reactions and protein studies . The mechanism of action of this compound in buffering involves the sulfonic acid group which can donate a hydrogen ion (proton) when the pH starts to rise (becomes too basic) and the piperazine ring which can accept a hydrogen ion when the pH starts to drop (becomes too acidic) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by maintaining an optimal, stable pH, which is critical for cell health and accurate experimental outcomes . It is particularly effective in preventing pH drift in rapidly proliferating cultures, making it a common component in media for growing mammalian cells for research that requires highly controlled environmental conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to stabilize the pH. This stabilization is achieved through the donation and acceptance of hydrogen ions, which allows it to respond to changes in the pH of the solution .

Temporal Effects in Laboratory Settings

Over time, this compound continues to maintain a stable pH environment, demonstrating its stability and resistance to degradation . Long-term effects on cellular function observed in in vitro or in vivo studies have shown that it effectively prevents pH drift in rapidly proliferating cultures .

Metabolic Pathways

This compound is involved in maintaining the pH balance, which is a critical aspect of various metabolic pathways

Properties

IUPAC Name

N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c10-2-1-8-6(11)5-3-7-4-9-5/h3-4,10H,1-2H2,(H,7,9)(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJMBXMOYJIPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1493308-12-5
Record name N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide
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